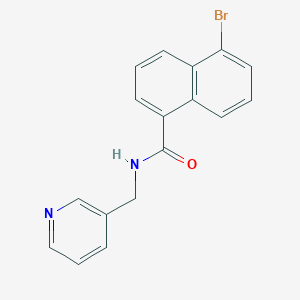
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide, also known as BPN, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In
Mechanism of Action
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents ATP from binding to the kinase and inhibits its activity. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to be a selective inhibitor of CK2, as it does not inhibit other protein kinases such as PKA, PKC, and ERK.
Biochemical and Physiological Effects:
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to induce apoptosis and inhibit cell growth. In addition, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has also been shown to have anti-inflammatory effects, as it inhibits the NF-κB signaling pathway.
Advantages and Limitations for Lab Experiments
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide in lab experiments. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has poor solubility in water, which can make it difficult to use in some assays. In addition, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has a short half-life in vivo, which can limit its use in animal studies.
Future Directions
There are several future directions for the use of 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide in scientific research. One area of interest is the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been shown to be involved in the regulation of tau protein, which is a key player in the pathology of these diseases. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide could be used to study the role of CK2 in these diseases and potentially lead to the development of new therapies. Another area of interest is the development of more potent and selective inhibitors of CK2. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been a valuable tool for studying CK2, but there is still a need for more potent and selective inhibitors that can be used in vivo.
Synthesis Methods
The synthesis of 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide as a white solid in good yield.
Scientific Research Applications
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in the regulation of many signaling pathways, including Wnt, NF-κB, and PI3K/Akt. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the downregulation of these signaling pathways. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer cells.
properties
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-16-8-2-5-13-14(16)6-1-7-15(13)17(21)20-11-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGONJPUYIZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

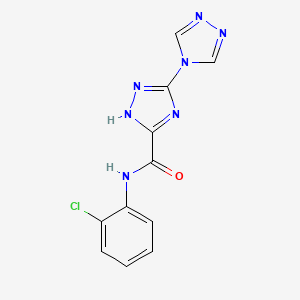
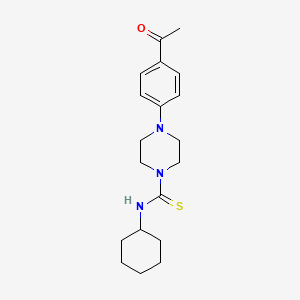
![3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)
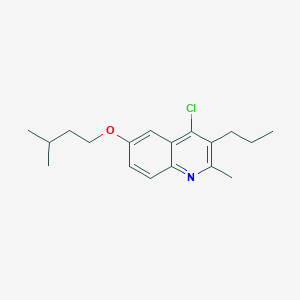
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)
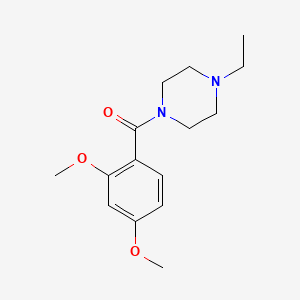

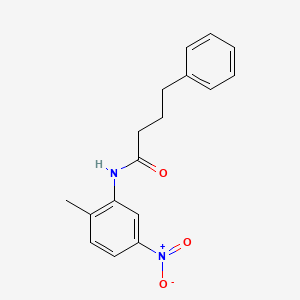

![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)
